molecular formula C19H14N4O3S B11230902 N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B11230902
M. Wt: 378.4 g/mol
InChI Key: OVFXGPLLZZSYQA-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” likely involves multiple steps, including the formation of the triazatricyclo ring system and subsequent functionalization. Typical synthetic routes may include:

    Formation of the Triazatricyclo Ring System: This step may involve cyclization reactions using appropriate precursors and catalysts.

    Functionalization: Introduction of the acetylphenyl and acetamide groups through substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalyst Selection: Choosing catalysts that enhance reaction rates and selectivity.

    Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions

“N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” may be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” will depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other heterocyclic compounds with triazatricyclo ring systems or those containing acetylphenyl and acetamide groups.

Uniqueness

The uniqueness of “N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

InChI

InChI=1S/C19H14N4O3S/c1-11(24)12-4-2-5-13(8-12)22-15(25)9-23-10-21-16-14-6-3-7-20-18(14)27-17(16)19(23)26/h2-8,10H,9H2,1H3,(H,22,25)

InChI Key

OVFXGPLLZZSYQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4

Origin of Product

United States

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